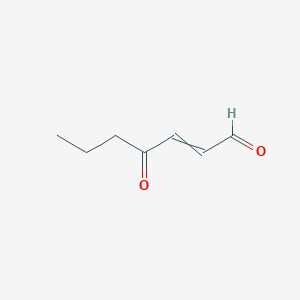
4-Oxohept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxohept-2-enal is an organic compound with the molecular formula C7H10O2 It is a member of the enal family, characterized by the presence of both an aldehyde and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxohept-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetaldehyde, followed by oxidation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, this compound can be produced through a similar aldol condensation process, but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Oxohept-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Heptanoic acid.
Reduction: 4-Hydroxyhept-2-enal.
Substitution: Various substituted hept-2-enals depending on the nucleophile used.
Scientific Research Applications
4-Oxohept-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism by which 4-Oxohept-2-enal exerts its effects involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activity and its use in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Oxohex-2-enal: Similar structure but with one less carbon atom.
4-Oxooct-2-enal: Similar structure but with one more carbon atom.
4-Oxopent-2-enal: Similar structure but with two fewer carbon atoms.
Uniqueness
4-Oxohept-2-enal is unique due to its specific chain length and the presence of both aldehyde and ketone functional groups. This combination of features gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
55764-42-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-oxohept-2-enal |
InChI |
InChI=1S/C7H10O2/c1-2-4-7(9)5-3-6-8/h3,5-6H,2,4H2,1H3 |
InChI Key |
GLRVVKVYRCSDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















